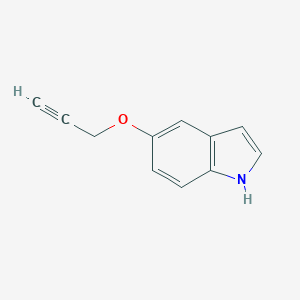
5-(Propargyloxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propargyloxy)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.
Mécanisme D'action
The mechanism of action of 5-(Propargyloxy)-1H-indole is not yet fully understood. However, it has been suggested that it may interact with various cellular pathways and proteins, including the PI3K/Akt/mTOR pathway, to exert its effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(Propargyloxy)-1H-indole can modulate various biochemical and physiological processes in cells and organisms. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Propargyloxy)-1H-indole has several advantages for lab experiments, including its ease of synthesis and purification, and its ability to modulate various cellular pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-(Propargyloxy)-1H-indole. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, studies on the safety and toxicity of this compound are warranted to ensure its potential therapeutic use.
In conclusion, 5-(Propargyloxy)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand its mechanism of action, its potential therapeutic use, and its safety and toxicity profile.
Méthodes De Synthèse
The synthesis of 5-(Propargyloxy)-1H-indole involves the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
5-(Propargyloxy)-1H-indole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Propriétés
Numéro CAS |
153969-91-6 |
|---|---|
Nom du produit |
5-(Propargyloxy)-1H-indole |
Formule moléculaire |
C11H9NO |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
5-prop-2-ynoxy-1H-indole |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2 |
Clé InChI |
UOMBOZOHHCAYNA-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
SMILES canonique |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Synonymes |
5-(prop-2-ynynloxy)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



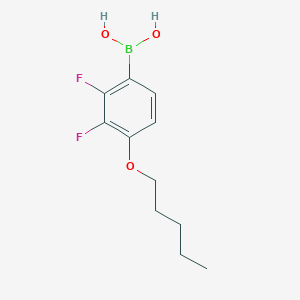
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)
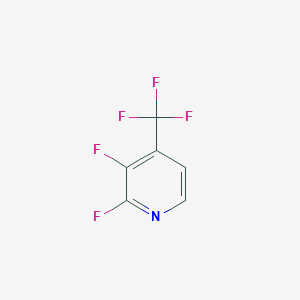
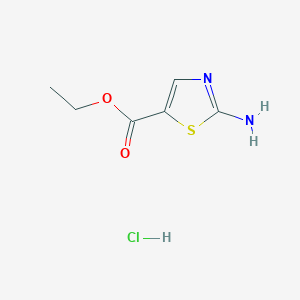
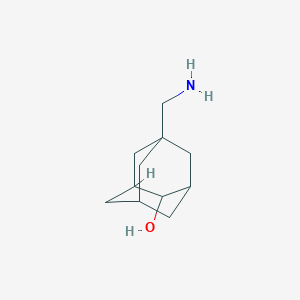
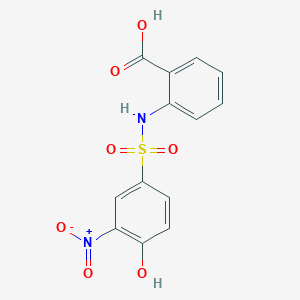
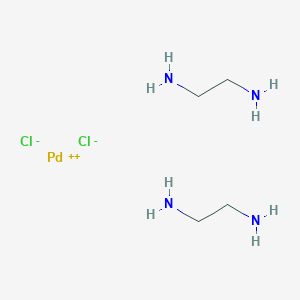
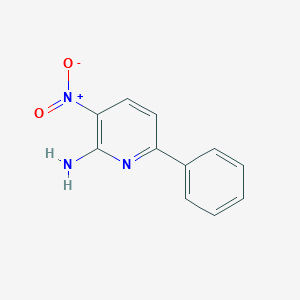
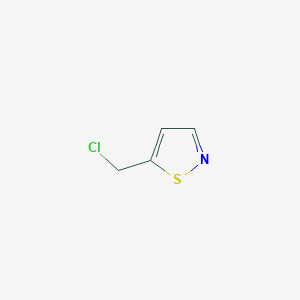
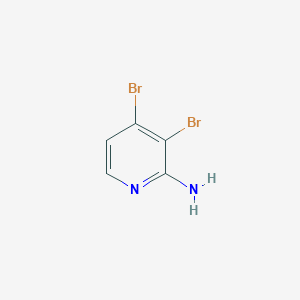
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
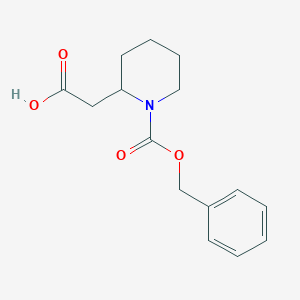
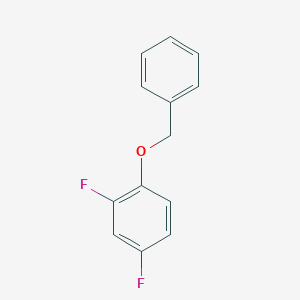
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)